L-Sorbose
Description
Historical Context and Research Significance of L-Sorbose
Beyond its role as a precursor for vitamin C, this compound has gained research significance due to its presence in various natural sources, albeit typically in small quantities, such as mountain ash tree berries ontosight.ai. Its unique metabolic pathways in certain microorganisms and its potential as a building block for synthesizing other valuable compounds contribute to its continued research interest ontosight.ainih.govnih.gov. Studies have also explored its interactions with biological systems, including its fermentation by specific bacteria found in human dental plaque and its potential prebiotic effects karger.comoup.com.
Structural Context of this compound within Ketohexoses
This compound is classified as a ketohexose, a monosaccharide containing six carbon atoms and a ketone functional group. Specifically, the ketone group is located at the second carbon atom askfilo.comontosight.ai. Its molecular formula is C₆H₁₂O₆, the same as other hexoses like glucose and fructose (B13574), but they differ in their structural arrangement and stereochemistry ontosight.ai.
As a ketohexose, this compound can exist in both open-chain and cyclic forms (furanose and pyranose rings) in aqueous solution, with the cyclic forms typically predominating researchgate.net. The L-configuration refers to the stereochemistry at the chiral centers. Within the family of ketohexoses, this compound is an epimer of D-fructose ontosight.ai. Understanding its specific stereochemistry and the equilibrium between its different forms is crucial for studying its chemical reactivity and biological interactions researchgate.net.
The structural features of this compound, including its hydroxyl groups and ketone function, dictate its physical and chemical properties, such as its solubility in water and melting point ontosight.ainih.gov.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol nih.gov |
| Melting Point | 165 °C nih.govymdb.ca |
| Water Solubility | 360 mg/mL at 17 °C nih.govymdb.ca |
| Taste | About as sweet as sucrose (B13894) nih.gov |
| Physical State | White solid nih.gov, Colorless solid nih.gov |
Overview of Major Research Trajectories involving this compound
Research involving this compound spans several key trajectories:
Vitamin C Synthesis: A major focus remains on optimizing the microbial conversion of D-sorbitol to this compound using bacteria like Gluconobacter oxydans. Research efforts aim to improve yields, rates, and efficiency through strain improvement, metabolic engineering, and fermentation process optimization d-nb.inforesearchgate.netgoogle.comresearchgate.netnih.gov. This includes investigating the enzymes involved, such as D-sorbitol dehydrogenase, and exploring genetic modifications to enhance this compound production and reduce by-product formation d-nb.infonih.gov.
Microbial Metabolism and Biotransformation: Studies investigate the catabolism of this compound by various microorganisms to understand the enzymatic pathways involved ontosight.ai. This research is important for developing novel fermentation processes and utilizing this compound as a carbon source for producing biofuels, chemicals, and pharmaceuticals ontosight.ai. The fermentation of this compound by specific bacteria, such as Lactobacillus casei, has also been studied in the context of oral health karger.com.
Synthesis of Rare Sugars and Derivatives: this compound serves as a starting material for the synthesis of other rare sugars and valuable derivatives. Research explores enzymatic and chemical methods to convert this compound into compounds with potential applications in the pharmaceutical and food industries, such as L-tagatose and glycosidase inhibitors nih.govnih.govnih.gov.
Chemical Properties and Reactions: Fundamental research continues into the chemical properties and reactivity of this compound, including its behavior in different forms (open-chain and cyclic) and its potential for various chemical transformations researchgate.net. Spectroscopic studies, such as Raman and infrared spectroscopy, are used to understand its molecular structure and hydrogen bonding cdnsciencepub.com.
Potential Biological Activities: Emerging research areas include the investigation of potential biological activities of this compound, such as its effects on glycemic control and its recently reported anticancer properties in certain cell lines nih.gov.
These research trajectories highlight the diverse scientific interest in this compound, driven by its industrial importance and its potential as a versatile compound in various academic and applied fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-AMVSKUEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-79-6 | |
| Record name | L-Sorbose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Sorbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Production Methodologies of L Sorbose
Microbial Fermentation Strategies for L-Sorbose Production
Microbial fermentation is a widely employed strategy for this compound production, with specific microorganisms demonstrating efficiency in converting suitable substrates.
Gluconobacter oxydans-mediated Biotransformation of D-Sorbitol to this compound.
The biotransformation of D-sorbitol to this compound is a crucial step in the industrial production of vitamin C, and Gluconobacter oxydans is a key microorganism facilitating this conversion. frontiersin.orgacs.orgsbmu.ac.irencyclopedia.pub This process involves the regioselective oxidation of D-sorbitol. asm.orgresearchgate.net G. oxydans is an aerobic, Gram-negative bacterium belonging to the acetic acid bacteria group, known for its ability to oxidize various alcohols and sugars, even in high concentrations. sbmu.ac.irresearchgate.net
The conversion is catalyzed by D-sorbitol dehydrogenase (SLDH) in G. oxydans. researchgate.netnih.gov This enzyme exhibits high catalytic efficiency in the oxidation of D-sorbitol to this compound. researchgate.net During this reaction, NADP+ is reduced to NADPH. researchgate.net
While G. oxydans is highly effective, the fermentation can be inhibited by high concentrations of D-sorbitol, typically above 200 g/L. frontiersin.org Fed-batch fermentation is often used to mitigate this substrate inhibition and improve productivity. frontiersin.org Studies have explored adaptive evolution techniques, such as microbial microdroplet culture (MMC), to enhance G. oxydans's tolerance to high D-sorbitol concentrations and temperature. frontiersin.org For instance, an evolved strain, G. oxydans MMC10, demonstrated improved D-sorbitol conversion rates compared to its parent strain. frontiersin.org At 80 g/L D-sorbitol, G. oxydans MMC10 completely converted the substrate in approximately 25 hours with a productivity of 3.20 g/(Lh), whereas the parent strain took about 60 hours with a productivity of 1.33 g/(Lh). frontiersin.org Even at a higher concentration of 300 g/L D-sorbitol, G. oxydans MMC10 could produce 160 g/L this compound in 60 hours, with a productivity of 2.67 g/(Lh), although complete conversion was not achieved under these specific conditions. frontiersin.org
Industrial processes often utilize G. oxydans strains that can be cultured in high-concentration sorbitol media, such as 20% strength. google.com Some strains have shown high yields, for example, converting D-sorbitol into this compound at yields of 70 to 100%. google.com Semicontinuous fermentative processes have also been developed for this compound production using G. oxydans. google.com
By-product formation, such as D-fructose, can occur during the biotransformation of D-sorbitol to this compound by G. oxydans. acs.org Strategies like knocking out genes involved in D-fructose production can potentially improve the conversion rate to this compound. acs.org
Optimization of Fermentation Parameters for Enhanced this compound Yields.
Optimizing fermentation parameters is crucial for maximizing this compound production yields. Various factors influence the efficiency of the microbial biotransformation of D-sorbitol to this compound, including the concentrations of substrates, nutrient sources, temperature, pH, dissolved oxygen, and inoculum size. sbmu.ac.irresearchgate.net
Studies have utilized methodologies like response surface methodology to assess and optimize the effects of fermentation parameters such as D-sorbitol concentration, yeast extract quantity (as a nitrogen source), and inoculum/substrate ratio on this compound concentration. sbmu.ac.irresearchgate.net For example, in a study using Gluconobacter oxydans, the maximum concentration of this compound (42.26 g/L) was achieved with optimized values of D-sorbitol (153.42 g/L), yeast extract (12.64 g/L), and an inoculum/substrate ratio of 9.88%. sbmu.ac.irsbmu.ac.ir
Increasing the inoculum/substrate ratio can lead to a higher population of G. oxydans in the fermenter, potentially increasing the this compound concentration. sbmu.ac.ir The concentration of D-sorbitol also significantly impacts the fermentation; however, high concentrations can cause substrate inhibition. frontiersin.orgresearchgate.net Optimizing the initial D-sorbitol content in the culture medium is therefore important, with studies exploring ranges from 5% to 38% by weight. google.com
Temperature is another critical parameter. The optimal fermentation temperature for G. oxydans is typically around 32-36°C, with a particularly preferred temperature of about 35°C, which balances optimal bacterial growth (32°C) and the optimal enzymatic activity for D-sorbitol oxidation (36°C). google.com Temperatures below 25°C and above 40°C significantly hinder bacterial growth. google.com
The composition of the culture medium, including phosphate (B84403) concentration and aeration levels, also affects yields. researchgate.net Low phosphate concentration and high aeration are reported to be optimal conditions. researchgate.net Furthermore, improving the inoculum build-up procedure and using mutant strains selected under conditions of substrate inhibition can lead to theoretically maximal this compound productivity. researchgate.net
The generation time of G. oxydans can be significantly affected by D-sorbitol concentration, increasing sharply above 30-32% by weight, with growth stopping around 40% by weight. google.com Achieving optimal bacterial density within a reasonable time frame requires careful consideration of the initial substrate concentration and inoculum size. google.com
Here is a table summarizing some fermentation parameters and their reported effects:
| Parameter | Range/Value Tested | Effect on this compound Production | Source(s) |
| D-Sorbitol Quantity | 120-180 g/L | Significant effect; high concentrations can inhibit fermentation. | sbmu.ac.irresearchgate.netsbmu.ac.ir |
| Yeast Extract Quantity | 6-18 g/L | Significant effect on this compound concentration. | sbmu.ac.irsbmu.ac.ir |
| Inoculum/Substrate Ratio | 5-10% | Increasing ratio can increase this compound concentration. | sbmu.ac.irsbmu.ac.ir |
| Temperature | 25-40°C | Optimal range 32-36°C; significantly affects bacterial growth. | google.com |
| Phosphate Concentration | Low | Optimal for high yields. | researchgate.net |
| Aeration | High | Optimal for high yields. | researchgate.net |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers an alternative or complementary approach to microbial fermentation for this compound production, often providing advantages in terms of regio- and stereo-selectivity under mild conditions. nih.govnih.gov
Enzyme-Catalyzed Conversions to this compound from Alternative Substrates.
Enzymes can catalyze the conversion of various substrates into this compound or its derivatives. One approach involves aldolase-catalyzed C-C bond formation. nih.gov For instance, certain fructose (B13574) 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases have been shown to synthesize this compound from dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. nih.govnih.gov Some of these aldolases can exhibit less strict stereoselectivity, leading to the simultaneous synthesis of this compound and L-psicose from these substrates. nih.govnih.gov TagA from Bacillus licheniformis (BGatY) has demonstrated high enzyme activity with L-glyceraldehyde in this context. nih.govnih.gov
Another enzymatic strategy involves cascade reactions. A two-step enzymatic strategy has been reported for the synthesis of 6-deoxy-L-sorbose from L-fucose (6-deoxy-L-galactose). nih.gov This process involves the isomerization of L-fucose to L-fuculose catalyzed by L-fucose isomerase (FucI), followed by the epimerization of L-fuculose to 6-deoxy-L-sorbose catalyzed by D-tagatose 3-epimerase (DTE). nih.gov This cascade can be coupled with the selective phosphorylation of 6-deoxy-L-sorbose by fructose kinase (HK). nih.gov
Enzymes like alpha-glucosidases have also been explored for their ability to catalyze transfer reactions with various carbohydrate acceptors, including this compound, although some, like the enzyme from Cladophora rupestris, were found not to transfer to this compound. nottingham.ac.uktandfonline.com
Oxidoreductases can also be used to synthesize L-sugars from polyalcohols, but these reactions often require expensive cofactors like NAD(P)H, making intracellular microbial systems more practical for cofactor regeneration. nih.gov
Cell-Free Systems for this compound Generation.
Cell-free systems, which utilize the cellular machinery for gene expression and protein synthesis without intact living cells, offer a platform for enzymatic synthesis, including the generation of this compound or its precursors. igem.orgsynthelis.com These systems allow for more precise control over the reaction environment and can overcome limitations associated with working with living cells, such as substrate toxicity or the need for cell viability. igem.org
While direct examples of this compound generation specifically in cell-free systems from the provided search results are limited, the concept of using cell-free extracts for enzymatic conversions related to sugar metabolism has been explored. For instance, cell-free extracts of Pimelobacter sp. R48 have been mentioned in the context of enzymatic synthesis of novel oligosaccharides from this compound, suggesting the potential for using such systems for this compound conversions or modifications. researchgate.net
Cell-free systems are advantageous for rapid prototyping of genetic circuits and can be engineered to incorporate specific enzymatic pathways. igem.org This makes them a promising tool for exploring and optimizing enzymatic routes for this compound production or the synthesis of related compounds. They can also facilitate the study of enzymes involved in this compound metabolism in isolation.
Chemical Synthesis Approaches for this compound
While biological methods dominate industrial this compound production, chemical synthesis routes have also been explored, offering alternative pathways to this important sugar.
Stereoselective Chemical Transformations yielding this compound.
Stereoselective chemical transformations play a role in the synthesis of this compound and its derivatives. One approach involves the isomerization of D-glucopyranose derivatives to L-sorbopyranoses. lookchem.com For example, methods utilizing magnesium(II) have been developed for the stereoselective synthesis of 1,3,4,5-tetra-O-benzyl-L-sorbopyranose from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. lookchem.com These methods can involve intramolecular hydride shifts or the use of Wittig reagents in combination with magnesium(II). lookchem.com Such approaches aim for high stereoselectivity and yield, with potential for large-scale synthesis. lookchem.com
Stereoselective reductions of cyclic imines generated via N,O-hemiaminals have also been employed in the synthesis of iminosugars from this compound, demonstrating the utility of this compound as a starting material in stereoselective routes to other valuable compounds. semanticscholar.org
Metabolic Pathways and Mechanisms of L Sorbose Utilization
L-Sorbose Transport Systems in Microorganisms
Microorganisms employ various strategies to transport this compound across the cell membrane. These systems can be broadly categorized based on their energy coupling mechanisms.
Phosphoenolpyruvate-Dependent Phosphotransferase Systems (PTS) in Enteric Bacteria (e.g., Klebsiella pneumoniae, Escherichia coli, Lactobacillus casei)
In several enteric bacteria, including Klebsiella pneumoniae, Escherichia coli, and Lactobacillus casei, this compound is transported and concurrently phosphorylated via a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). nih.govnih.govresearchgate.net This is a group translocation mechanism where the sugar is chemically modified during transport. The PTS involves a cascade of protein phosphorylations, starting with Enzyme I (EI) and the histidine-containing phosphocarrier protein (HPr), which transfer a phosphoryl group from PEP to the sugar-specific Enzyme II (EII) complex. nih.govontosight.ai
The this compound-specific PTS Enzyme II (EIISor) is responsible for the translocation and phosphorylation of this compound, resulting in the formation of this compound-1-phosphate inside the cell. nih.govnih.gov Studies in L. casei have identified gene clusters, sorRE and sorFABCDG, involved in this compound transport and its subsequent conversion. The sorABCD genes encode components of the mannose PTS family, specifically homologous to the EIIA, EIIB, EIIC, and EIID domains of the PEP-dependent this compound PTS in K. pneumoniae. nih.gov In L. casei, this compound is primarily taken up by a specific this compound-specific enzyme II, although the D-mannose PTS may also be involved in its transport. nih.govfao.org
Research findings highlight the genetic organization and components of the this compound PTS in these bacteria.
| Organism | Transport System Type | Key Components/Genes Involved | Outcome of Transport | References |
| Klebsiella pneumoniae | PTS | Enzyme IISor (EIIC, EIID, EIIA, EIIB) | This compound-1-phosphate | nih.govresearchgate.netnih.gov |
| Escherichia coli | PTS | Enzyme IISor | This compound-1-phosphate | nih.govnih.govresearchgate.net |
| Lactobacillus casei | PTS | Enzyme IISor, Sor operons (sorRE, sorFABCDG) | This compound-1-phosphate | nih.govfao.org |
Non-phosphorylating Uptake Mechanisms
In contrast to the PTS-mediated transport, some microorganisms utilize non-phosphorylating mechanisms for this compound uptake. These systems typically involve permeases or transporters that facilitate the movement of the sugar across the membrane without simultaneous phosphorylation. For example, in Saccharomyces fragilis, this compound is taken up by an active transport mechanism that is energy-dependent but does not involve transport-associated phosphorylation. nih.gov This suggests a chemiosmotic coupling mechanism, potentially a sugar-proton cotransport system. nih.gov
Studies on Agrobacterium tumefaciens and Gluconobacter oxydans also indicate that this compound can be transported without phosphorylation. researchgate.net While the specific transporters may vary, these mechanisms allow this compound to enter the cell in its free form.
Intracellular this compound Catabolism
Once inside the cell, this compound is catabolized through various pathways, leading to its conversion into metabolic intermediates that can enter central carbon metabolism.
Conversion to D-Fructose-6-Phosphate and Glycolytic Integration
In several bacteria utilizing the PTS for this compound uptake, the resulting intracellular this compound-1-phosphate is further metabolized. A common pathway involves the conversion of this compound-1-phosphate to D-fructose-6-phosphate. nih.govnih.gov This conversion typically involves two enzymatic steps: a reductase that converts this compound-1-phosphate to D-glucitol-6-phosphate, followed by a dehydrogenase that oxidizes D-glucitol-6-phosphate to D-fructose-6-phosphate. nih.govresearchgate.net D-Fructose-6-phosphate is a key intermediate in glycolysis, allowing the carbon from this compound to enter this central energy-generating pathway. nih.govresearchgate.net
In K. pneumoniae and Sor+ derivatives of E. coli K-12, the pathway is described as this compound → this compound-1-phosphate → D-glucitol-6-phosphate → D-fructose-6-phosphate. nih.gov This conversion is facilitated by an this compound-1-phosphate reductase and a D-glucitol-6-phosphate dehydrogenase. nih.gov
Reduction to D-Sorbitol-6-Phosphate
Another route for intracellular this compound metabolism involves its reduction to D-sorbitol-6-phosphate. oup.comresearchgate.net This reaction is catalyzed by enzymes such as sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH), which can catalyze the reversible conversion between D-fructose-6-phosphate and D-sorbitol-6-phosphate. oup.com While S6PDH is primarily known for its role in D-sorbitol metabolism, some strains can utilize it in the context of this compound.
In Lactobacillus casei, a sorbitol-6-phosphate dehydrogenase encoded by the sorF gene, part of the sor operon, has been characterized and is required for growth on this compound. researchgate.netoup.com This enzyme shows homology with the D-sorbitol-6-phosphate dehydrogenase in K. pneumoniae. nih.govfao.org The involvement of D-sorbitol 6-phosphate as a common metabolite in the this compound and D-sorbitol metabolic pathways in L. casei has been suggested, potentially acting as an effector molecule. researchgate.net
Pathways in Gluconobacter Strains (e.g., via D-Sorbitol)
Gluconobacter strains are well-known for their ability to incompletely oxidize carbohydrates, particularly the conversion of D-sorbitol to this compound, a crucial step in vitamin C production. nih.gov However, some Gluconobacter strains can also assimilate this compound. asm.org The metabolic pathways for this compound in Gluconobacter are distinct from those in enteric bacteria that utilize PTS.
In Gluconobacter, this compound utilization often proceeds via a non-phosphorylating pathway involving reduction to D-sorbitol. nih.govresearchgate.netasm.org An NADPH-dependent this compound reductase (SR) plays a key role in this process, catalyzing the reduction of this compound to D-sorbitol. nih.govasm.org This D-sorbitol can then be further metabolized. Studies in Gluconobacter suboxydans have shown that this NADPH-dependent this compound reductase is primarily responsible for intracellular this compound assimilation. asm.org
The metabolic pathway in Gluconobacter strains can involve the following steps: this compound is reduced to D-sorbitol by this compound reductase. nih.govresearchgate.netasm.org D-Sorbitol can then be oxidized by membrane-bound D-sorbitol dehydrogenases. nih.govnih.govresearchgate.net Further steps may involve the conversion of D-sorbitol or its metabolites into intermediates that can enter central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway or the TCA cycle, although Gluconobacter are known for their incomplete oxidation and often excrete organic acids. researchgate.netplos.org
Research on Gluconobacter frateurii has investigated this compound reductase and its transcriptional regulation, highlighting the importance of this enzyme in this compound utilization in these bacteria. nih.gov
Here is a summary of the key enzymes involved in this compound catabolism in different pathways:
| Pathway | Key Enzymes Involved | Intermediate Metabolites (Examples) | References |
| PTS-dependent (Enteric Bacteria) | This compound-1-phosphate reductase, D-Glucitol-6-phosphate dehydrogenase | This compound-1-phosphate, D-Glucitol-6-phosphate | nih.govresearchgate.net |
| Reduction to D-Sorbitol-6-Phosphate | Sorbitol-6-phosphate dehydrogenase (S6PDH) | D-Sorbitol-6-phosphate | researchgate.netoup.com |
| Non-phosphorylating (e.g., Gluconobacter) | NADPH-dependent this compound reductase | D-Sorbitol | nih.govresearchgate.netasm.org |
Regulation of this compound Metabolism
The metabolic utilization of this compound in microorganisms is subject to intricate regulatory mechanisms, primarily at the transcriptional level and through catabolite repression. These mechanisms ensure efficient carbon source utilization and prioritize the metabolism of preferred sugars like D-glucose.
Transcriptional Regulation of sor Operons (e.g., sorRE, sorFABCDG, sboR)
In bacteria such as Lactobacillus casei, the genes responsible for this compound transport and metabolism are organized into operons. Studies in L. casei ATCC 393 have identified two main gene clusters involved: sorRE and sorFABCDG. nih.govresearchgate.netnih.gov Sequence analysis of a 6.8-kb chromosomal DNA fragment revealed seven complete genes and a partial open reading frame transcribed as these two units. nih.govresearchgate.netnih.gov
The sorRE transcriptional unit includes sorR, which encodes a transcriptional regulator, and sorE, encoding this compound-1-phosphate reductase. nih.govresearchgate.netnih.gov The sorFABCDG unit, transcribed in the opposite direction to sorRE, contains genes encoding components of the phosphoenolpyruvate-dependent this compound phosphotransferase system (PTS) (sorA, sorB, sorC, and sorD) and metabolic enzymes (sorF and sorG). nih.govresearchgate.netnih.gov Specifically, sorF shows homology to D-sorbitol-6-phosphate dehydrogenase, and sorG is similar to ketose-1,6-bisphosphate aldolases. nih.govresearchgate.netnih.gov
Transcriptional analysis and enzyme activity studies have demonstrated that both the sorRE and sorFABCDG gene clusters are induced by the presence of this compound in the culture medium. nih.govresearchgate.netnih.gov Conversely, the transcription of these genes is repressed when D-glucose is present. nih.govresearchgate.netnih.gov Evidence suggests that sorR acts as a positive regulator for both sor operons in L. casei. nih.govresearchgate.netnih.gov Insertional inactivation of sorR resulted in the absence of sorF expression, supporting its role as an activator. nih.gov
In Klebsiella pneumoniae, the sor genes are expressed from a single promoter, and SorC is proposed to act as a repressor in the absence of this compound and an inducible activator in its presence. nih.gov
Another gene, sboR, has been implicated in the regulation of this compound metabolism in other microorganisms. For instance, in Candida albicans, a mutant defective in sboA (encoding a sorbose reductase) showed reduced growth on this compound, while an sboR mutant grew better than the wild-type strain, with higher NADPH-sorbose reductase activity detected. researchgate.net This suggests that sboR is involved in the repression of sboA. researchgate.net
Catabolite Repression Mechanisms (e.g., by D-Glucose)
Catabolite repression by rapidly metabolizable carbon sources, particularly D-glucose, is a widespread regulatory mechanism in bacteria that affects the expression of genes involved in the metabolism of alternative carbon sources like this compound. nih.govresearchgate.netnih.gov In Lactobacillus casei, the presence of D-glucose leads to the repression of the sor genes, as evidenced by weaker signals in transcriptional analysis when D-glucose was present in the growth medium compared to when this compound was the sole carbon source. nih.gov
This catabolite repression in L. casei is mediated by components of the PTS elements and by the catabolite control protein A (CcpA). nih.govresearchgate.netnih.gov The PTS system, in addition to its role in sugar uptake, is involved in regulating carbon metabolism and gene expression. nih.gov In Escherichia coli, a well-characterized mechanism of catabolite repression involves EIIABGlc acting as a sensor for extracellular glucose, which influences adenylate cyclase activity. nih.gov While the specifics can vary between organisms, the principle of D-glucose signaling through PTS components and regulatory proteins like CcpA to repress the transcription of genes for alternative sugar metabolism is a common theme. nih.govresearchgate.netnih.gov
In Escherichia coli K12, genetical evidence has shown that the catabolite repressor protein exerted positive control over sor+ genes introduced into this strain. frenoy.eu The utilization of this compound in E. coli also required genes for phosphofructokinase (pjkA), the phosphocarrier protein (ptsH), and phosphotransferase enzyme I (ptsI). frenoy.eu
Role of this compound in Microbial Co-Metabolism
This compound plays a role in the co-metabolism within microbial communities, particularly in the context of the intestinal microflora, and its metabolism can lead to the formation of various by-products.
Interactions with Intestinal Microflora (e.g., Anaerostipes spp.)
This compound, as a low-digestible carbohydrate, can reach the colon and be fermented by the intestinal microbiota. researchgate.netnih.govoup.comresearchgate.net Studies evaluating the prebiotic potential of various low-digestible carbohydrates in in vitro human fecal cultures have shown that this compound can markedly promote butyrate (B1204436) formation. researchgate.netnih.govoup.com
Bacterial 16S rRNA gene-based analysis of these fecal cultures revealed a significant increase in the abundance of bacteria closely related to the species Anaerostipes hadrus or Anaerostipes caccae, or both, during enhanced butyrate formation from this compound. researchgate.netnih.govoup.com Further investigations using agar (B569324) plate cultures isolated strains of A. hadrus capable of producing butyrate from this compound. researchgate.netnih.govoup.com Among 12 species of representative colonic butyrate producers tested, only A. hadrus and A. caccae demonstrated augmented butyrate production from this compound. researchgate.netnih.govoup.comoup.com These findings strongly suggest that this compound can act as a prebiotic, stimulating the growth and metabolic activity of Anaerostipes species in the human colon. researchgate.netnih.govoup.comoup.com
The fermentation of this compound by the intestinal microflora can lead to the production of volatile fatty acids, which can subsequently be absorbed and metabolized by the host. researchgate.net Studies in rats have shown that while a portion of this compound is rapidly absorbed and partially metabolized, the principal pathway involves fermentation by the intestinal microflora. researchgate.net The efficiency of this compound fermentation by human intestinal microflora has been estimated to be around 70%, requiring an adaptation period. researchgate.net
By-product Formation during this compound Metabolism
While the primary metabolic fate of this compound in many microorganisms involves its conversion to intermediates that enter central carbon metabolism, the formation of by-products can also occur, particularly in industrial bioprocesses or under specific metabolic conditions.
The specific by-products formed can depend on the microorganism and the metabolic pathway involved. For example, this compound 1-dehydrogenase, an enzyme found in some bacteria, catalyzes the conversion of this compound to 1-dehydro-L-sorbose (L-sorbosone), which is an intermediate in the formation of 2-keto-L-gulonic acid. wikipedia.org
The presence of exogenous by-products can also influence this compound production. Studies have shown that adding by-products to cultures can detrimentally affect this compound yield in batch cultures, although some positive effects have been observed in continuous cultures. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6904 wikipedia.orgfishersci.co.ukcenmed.comnih.gov |
| D-Glucose | 5793 guidetopharmacology.orgdsmz.denih.govnih.gov |
| L-ascorbic acid | 54670067 |
| D-sorbitol | 5780 |
| D-fructose | 27518 |
| Butyrate | 303 |
| Xylitol | 6912 |
| Gluconic acid | 10606 |
| 2-Ketogulonic acid | 113031 |
| 5-Ketogluconic acid | 15000008 |
| 5-Keto-fructose | 112901 |
| 1-Dehydro-L-sorbose | 123035 |
Data Tables
Based on the provided search results, a table summarizing the transcriptional regulation of sor operons in Lactobacillus casei can be presented.
| Gene Cluster | Induction by this compound | Repression by D-Glucose | Regulator |
| sorRE | Yes | Yes | SorR (+) |
| sorFABCDG | Yes | Yes | SorR (+) |
(+ denotes positive regulation) nih.govresearchgate.netnih.gov
Another table can illustrate the effect of this compound on butyrate production and Anaerostipes abundance in human fecal cultures.
| Substrate | Effect on Butyrate Formation | Effect on Anaerostipes spp. Abundance |
| This compound | Markedly promoted | Marked increase |
(Based on in vitro human fecal culture studies)
Enzymology and Enzymatic Transformations of L Sorbose
Key Enzymes in L-Sorbose Bioconversion
The primary enzymes involved in the biological production and modification of this compound include reductases that act on this compound, and dehydrogenases and aldolases that are crucial for its synthesis.
This compound reductases are enzymes that catalyze the reduction of this compound to D-sorbitol. This conversion is a key step in the assimilation of this compound by certain microorganisms.
NADPH-dependent this compound reductase (SR) plays a significant role in the intracellular assimilation of this compound in microorganisms like Gluconobacter suboxydans. nih.gov This enzyme primarily functions as an this compound-reducing enzyme in vivo, converting this compound back to D-sorbitol, rather than oxidizing D-sorbitol. This allows these bacteria to strategically manage sugar resources in mixed microbial populations. While this compound is difficult for many microbes to assimilate, D-sorbitol is more readily metabolized.
The activity of these reductases is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). However, the product NADPH can also act as an inhibitor to the forward reaction of D-sorbitol to this compound catalyzed by some dehydrogenases. researchgate.net For instance, the activity of D-sorbitol dehydrogenase from Gluconobacter oxydans (GoSLDH) is competitively inhibited by NADPH, with a determined inhibition constant (Ki) of 100 µM. researchgate.net Overcoming this product inhibition is a key challenge in optimizing this compound production.
Table 1: Characteristics of a Novel D-Sorbitol Dehydrogenase (Fpsldh) from Faunimonas pinastri A52C2
| Parameter | Value |
|---|---|
| Cofactor Dependence | NAD+/NADP+ |
| Optimal Temperature | 27 to 37 °C |
| Optimal pH | 8.0–10.0 |
| Km | 7.51 mM |
| Metal Ion Requirement | None |
This interactive table summarizes the key enzymatic properties of Fpsldh, a novel D-sorbitol dehydrogenase. Data sourced from a 2025 study on the characterization of this enzyme. nih.gov
The industrial production of this compound from D-sorbitol is predominantly carried out through microbial fermentation, with Gluconobacter species being the most widely used microorganisms. nih.govsbmu.ac.ir This biotransformation is catalyzed by membrane-bound D-sorbitol dehydrogenases (SLDH), which are responsible for the efficient conversion of D-sorbitol to this compound. nih.gov These enzymes can be broadly categorized based on their cofactor requirements.
Flavin adenine dinucleotide (FAD)-dependent D-sorbitol dehydrogenase (FAD-SLDH) is one of the two types of membrane-bound SLDHs found in certain Gluconobacter strains. oup.comtandfonline.com This enzyme complex contains FAD and heme c as prosthetic groups. tandfonline.com FAD-SLDH has been purified and characterized from a thermotolerant strain of Gluconobacter frateurii. oup.comtandfonline.com
The substrate specificity of the purified FAD-SLDH is high for D-sorbitol. While it can oxidize D-mannitol, the rate is only about 5% of that for D-sorbitol. Other polyols such as glycerol, ribitol, and arabitol are not effective substrates. tandfonline.com The oxidation product of D-sorbitol by FAD-SLDH has been identified as this compound. oup.comtandfonline.com
**Table 2: Kinetic and Catalytic Properties of FAD-SLDH from *Gluconobacter frateurii***
| Parameter | Value |
|---|---|
| Optimal pH | ~4.5 |
| Optimal Temperature | 25 °C |
| Km for D-sorbitol | 20.4 mM |
| Vmax for D-sorbitol | 93.5 U/mg |
This interactive table presents the kinetic and catalytic characteristics of FAD-dependent D-Sorbitol Dehydrogenase purified from Gluconobacter frateurii. Data is based on studies using ferricyanide as an electron acceptor. tandfonline.com
Pyrroloquinoline quinone (PQQ)-dependent D-sorbitol dehydrogenase (PQQ-SLDH) is another key membrane-bound enzyme responsible for the conversion of D-sorbitol to this compound in Gluconobacter species. nih.govebi.ac.uk The activity of this enzyme is critically dependent on the presence of the PQQ cofactor. nih.govnih.gov The catalytic cycle involves the reduction of the PQQ cofactor by the substrate, followed by its reoxidation. nih.gov
Enhancing the biosynthesis of PQQ has been shown to be a bottleneck for improving the activity of PQQ-dependent D-sorbitol dehydrogenase. nih.gov Studies have demonstrated that supplementing the culture media with amino acids involved in PQQ biosynthesis, such as glutamate, isoleucine, serine, and arginine, can increase the extracellular accumulation of PQQ and subsequently enhance the activity of mSLDH. nih.gov
Aldolases, particularly fructose-1,6-bisphosphate aldolase (FruA) and tagatose-1,6-bisphosphate aldolase (TagA), have been identified as versatile enzymes capable of synthesizing this compound. nih.govasm.org These enzymes catalyze the aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to an aldehyde acceptor. In the context of this compound synthesis, L-glyceraldehyde serves as the acceptor molecule. nih.govasm.org
A notable characteristic of some FruA and TagA aldolases is their loose stereochemical control when using L-glyceraldehyde as a substrate. This lack of strict stereoselectivity leads to the synthesis of not only this compound but also its epimer, L-psicose. nih.govasm.org Among the studied aldolases, TagA from Bacillus licheniformis (BGatY) has demonstrated the highest enzyme activity with L-glyceraldehyde. nih.gov
The synthesis of this compound using these aldolases typically involves a two-step process: the aldolase-catalyzed condensation of DHAP and L-glyceraldehyde to form this compound-1-phosphate, followed by dephosphorylation by a phosphatase to yield this compound. nih.gov
Table 3: Catalytic Efficiency of Aldolases in the Synthesis of this compound/L-Psicose
| Enzyme | Source Organism | Specific Activity (U/mg) with L-glyceraldehyde | Product Ratio (L-Psicose:this compound) |
|---|---|---|---|
| EFruA | Escherichia coli | - | ~1:1 |
| EKbaY | Escherichia coli | - | ~1.5:1 |
| BGatY | Bacillus licheniformis | 43 | ~1.9:1 |
This interactive table compares the specific activity and product selectivity of different aldolases in the synthesis of this compound and L-Psicose from L-glyceraldehyde and DHAP. A higher specific activity indicates a more efficient enzyme. The product ratio highlights the stereoselectivity of the enzyme. nih.gov
This compound Dehydrogenases
This compound dehydrogenases (SDH) are a class of enzymes that catalyze the oxidation of this compound. These enzymes are pivotal in the microbial production of 2-keto-L-gulonic acid (2-KLG), a direct precursor to vitamin C (L-ascorbic acid). researchgate.net Multiple types of dehydrogenases are involved in the metabolic pathways connected to this compound.
One key enzyme is This compound 1-dehydrogenase (EC 1.1.99.32), which catalyzes the reaction of this compound with an acceptor to form 1-dehydro-L-sorbose and a reduced acceptor. wikipedia.org The product of this reaction, L-sorbosone, is an important intermediate in the bacterial synthesis of 2-KLG. wikipedia.org This membrane-bound enzyme's activity can be stimulated by cobalt ions (Co²⁺) and inhibited by copper ions (Cu²⁺). wikipedia.org
In organisms like Gluconobacter, membrane-bound dehydrogenases are primarily responsible for the oxidative fermentation of sugars. thaiscience.info These can be dependent on cofactors such as pyrroloquinoline quinone (PQQ) or flavin adenine dinucleotide (FAD). researchgate.netnih.gov For instance, the conversion of D-sorbitol to this compound is catalyzed by membrane-bound D-sorbitol dehydrogenases. nih.gov Subsequently, this compound is converted to L-sorbosone by an this compound dehydrogenase, and L-sorbosone is further oxidized to 2-KLG by sorbosone dehydrogenase. researchgate.net
Additionally, NAD(P)-dependent dehydrogenases are found in the cytoplasm and are thought to function as reductases in vivo, assimilating the oxidized products generated by the membrane-bound dehydrogenases. nih.gov
The table below summarizes key characteristics of different dehydrogenases interacting with this compound or its precursors.
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor/Prosthetic Group | Cellular Location | Activators/Inhibitors |
| This compound 1-dehydrogenase | 1.1.99.32 | This compound | 1-dehydro-L-sorbose (L-sorbosone) | Acceptor | Membrane-bound | Activator: Co²⁺, Inhibitor: Cu²⁺ wikipedia.org |
| D-Sorbitol dehydrogenase | 1.1.99.21 | D-sorbitol | This compound | PQQ or FAD | Membrane-bound | - |
| Sorbose dehydrogenase | - | This compound | L-sorbosone | - | Membrane-bound | - |
| Sorbosone dehydrogenase | - | L-sorbosone | 2-keto-L-gulonic acid | - | Membrane-bound | - |
| This compound reductase | - | This compound | D-sorbitol | NAD(P)H | Cytoplasmic | - |
Enzyme Cascade Systems Utilizing this compound
Enzyme cascade systems, which involve multiple enzymes working in concert to perform a series of reactions, are powerful tools for the synthesis of valuable compounds, including rare sugars. These systems can overcome thermodynamic limitations and improve the efficiency of complex transformations. sonar.ch
The synthesis of rare sugars, which are often expensive and difficult to produce through traditional chemical methods, is a key application of multi-enzyme biocatalysis. nih.govbohrium.comscitechnol.com Three main classes of enzymes are typically employed for rare sugar production: keto-aldol isomerases, epimerases, and oxidoreductases. nih.govbohrium.com
A notable example of a multi-enzyme cascade is the synthesis of this compound from formaldehyde. This system utilizes a five-enzyme cascade platform, which has been optimized through genetic mutation and bioinformatics. researchgate.net In one configuration, this cascade can be coupled with photovoltaics-powered electrocatalysis to convert CO₂ into this compound. researchgate.net
Another application involves the use of kojibiose phosphorylase from Thermoanaerobacter brockii to synthesize novel oligosaccharides using this compound as an acceptor and β-D-glucose-1-phosphate as a glucosyl donor. nih.gov This reaction produces α-D-glucopyranosyl-(1->5)-α-L-sorbopyranose, a novel disaccharide. nih.gov
Enzyme immobilization is a critical technology for the industrial application of biocatalysts. springernature.comacs.orgresearchgate.net By confining enzymes to a solid support, their stability and reusability are enhanced, which simplifies downstream processing and allows for continuous operation. nih.gov Various techniques are used for immobilization, including adsorption, covalent binding, entrapment, and encapsulation. acs.orgnih.gov
In the context of this compound production, immobilized cells of Gluconobacter oxydans have been shown to be effective. nih.gov Immobilization of an engineered G. oxydans strain overexpressing the sldhAB gene (encoding sorbitol dehydrogenase) led to a 33.7% improvement in the this compound titer over 20 days of semi-continuous fed-batch fermentation. nih.gov This demonstrates the potential of combining metabolic engineering with immobilization technology to create highly active and stable biocatalysts for industrial-scale production. nih.gov
The benefits of immobilized enzymes are significant, including:
Enhanced Stability: Immobilization often protects enzymes from harsh environmental conditions.
Reusability: The ability to reuse the enzyme for multiple reaction cycles reduces costs. nih.gov
Simplified Product Purification: The enzyme is easily separated from the reaction mixture. nih.gov
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors. researchgate.net
Mechanistic Studies of this compound-Interacting Enzymes
Understanding the mechanisms by which enzymes interact with this compound and related sugars is fundamental to improving their catalytic efficiency. Techniques such as X-ray and neutron crystallography, combined with high-performance computing, have provided detailed insights into enzyme active sites and reaction mechanisms. ornl.gov
One area of study has been the D-xylose isomerase (XI), an enzyme capable of converting natural sugars into rare sugars. ornl.gov Research has revealed how this enzyme can isomerize L-arabinose into L-ribulose and then epimerize it into another rare sugar, L-ribose. ornl.gov A key finding was that the enzyme binds the substrate L-arabinose in a high-energy conformation within its active site, which explains its relatively low efficiency with this substrate. ornl.gov This knowledge provides a basis for re-engineering the enzyme to improve its activity. ornl.gov
Similarly, studies on D-sorbitol dehydrogenase from Faunimonas pinastri have characterized its catalytic properties. This enzyme shows optimal activity in an alkaline environment (pH 8.0–10.0) and does not require metal ions for activation. nih.gov The Michaelis constant (Km) for this enzyme was determined to be 7.51 mM. nih.gov
A study on a novel this compound/L-sorbosone dehydrogenase from Gluconobacter oxydans revealed that it is a single enzyme responsible for the oxidation of both this compound to L-sorbosone and L-sorbosone to 2-KGA. tandfonline.com This enzyme, with a molecular weight of approximately 135,000 Da, consists of two subunits and utilizes non-covalently bound PQQ as its prosthetic group. tandfonline.com It exhibits broad substrate specificity for various alcohols, aldehydes, and sugars. tandfonline.com
Enzyme Engineering for Improved this compound Conversions
Protein engineering is a powerful tool for enhancing the properties of enzymes for industrial applications. taylorfrancis.com Techniques such as directed evolution and machine learning are being used to improve enzyme characteristics like stability, activity, and substrate specificity. nih.govnews-medical.net
Directed evolution has been successfully applied to improve the production of L-ribose from ribitol using a mannitol-1-dehydrogenase. nih.gov Through several rounds of error-prone PCR and screening, mutants with significantly improved conversion rates were identified. nih.gov The best mutant showed a 19.2-fold improvement in conversion, which was attributed to increased thermal stability and expression of the enzyme. nih.gov These principles are directly applicable to the engineering of enzymes involved in this compound conversions.
In the production of this compound, metabolic engineering of Gluconobacter oxydans has been a key strategy. By systematically knocking out 38 different dehydrogenases in G. oxydans WSH-003, researchers found that 23 of the resulting dehydrogenase-deficient strains showed increased this compound production. researchgate.netnih.gov In one engineered strain, where 16 different dehydrogenases were inactivated, a conversion ratio of D-sorbitol to this compound of 99.60% was achieved. researchgate.netnih.gov Further engineering, including the introduction of the gene encoding hemoglobin (vhb), led to an this compound titer of 298.61 g/L in a 5-L bioreactor. researchgate.netnih.gov
Another approach to enhancing this compound production involves increasing the mRNA abundance of the sorbitol dehydrogenase gene (sldhAB). By adding artificial poly(A/T) tails to the 3'-terminus of the sldhAB gene in G. oxydans WSH-003, the titer and productivity of this compound were increased by 36.3% and 25.0%, respectively, in a 1-L fermenter. nih.gov
The table below provides examples of enzyme engineering strategies and their impact on conversions related to this compound and other rare sugars.
| Engineering Strategy | Target Enzyme/Organism | Improvement | Outcome |
| Systematic Knockout of Dehydrogenases | Gluconobacter oxydans | Increased this compound production | Conversion ratio of 99.60% from D-sorbitol to this compound. researchgate.netnih.gov |
| Directed Evolution | Mannitol-1-dehydrogenase | Increased L-ribose production from ribitol | 19.2-fold improvement in conversion. nih.gov |
| mRNA Abundance Enhancement | Sorbitol dehydrogenase in G. oxydans | Increased this compound production | 36.3% increase in titer and 25.0% increase in productivity. nih.gov |
| Introduction of Hemoglobin Gene (vhb) | Engineered G. oxydans | Increased this compound titer | Final titer of 298.61 g/L. researchgate.netnih.gov |
Genetic and Systems Biology Approaches in L Sorbose Research
Genomic and Transcriptomic Analyses of L-Sorbose Metabolism
Genomic and transcriptomic studies have been instrumental in elucidating the genetic basis of this compound metabolism. By analyzing the complete genetic makeup and gene expression profiles of microorganisms, researchers have identified key genes, operons, and regulatory elements involved in the transport and conversion of this compound.
Through sequence analysis and functional genomics, several genes encoding the enzymes for this compound metabolism have been identified across different microbial species.
In Lactobacillus casei, a 6.8-kb chromosomal fragment was found to contain the genes for this compound metabolism. nih.govnih.govresearchgate.net These genes, named sor genes, show homology to proteins involved in similar pathways in other bacteria. For instance, the sorF gene product is homologous to D-sorbitol-6-phosphate dehydrogenase, and sorE encodes an this compound-1-phosphate reductase. nih.govnih.gov The genes sorA, sorB, sorC, and sorD encode components of the phosphoenolpyruvate-dependent phosphotransferase system (PTS), which is responsible for the uptake and phosphorylation of this compound. nih.govnih.gov A truncated gene, sorG, shows similarity to ketose-1,6-bisphosphate aldolases. nih.govnih.gov
In the yeast Candida albicans, the SOU1 gene is responsible for this compound utilization and encodes for this compound dehydrogenase. pnas.org Similarly, in Gluconobacter frateurii, the sboA gene encodes an NADPH-dependent this compound reductase that is essential for efficient growth on this compound. asm.org In Klebsiella pneumoniae, the sor operon also contains genes for this compound metabolism, including sorE, which encodes an this compound-1-phosphate-reductase. nih.gov
The following table summarizes key identified genes and their functions in this compound metabolism.
| Gene/Operon | Organism | Encoded Enzyme/Protein | Function |
| sorA, B, C, D | Lactobacillus casei | PTS System Components (EIIA, EIIB, EIIC, EIID) | Uptake and phosphorylation of this compound |
| sorE | Lactobacillus casei, Klebsiella pneumoniae | This compound-1-phosphate reductase | Metabolic conversion of this compound-1-phosphate |
| sorF | Lactobacillus casei | D-Sorbitol-6-phosphate dehydrogenase | Homolog involved in the metabolic pathway |
| sorG | Lactobacillus casei | Ketose-1,6-bisphosphate aldolase | Homolog involved in the metabolic pathway |
| SOU1 | Candida albicans | This compound dehydrogenase | Utilization of this compound |
| sboA | Gluconobacter frateurii | NADPH-dependent this compound reductase | Growth on this compound |
| sldhAB | Gluconobacter oxydans | Sorbitol dehydrogenase (SLDH) | Conversion of D-Sorbitol to this compound |
The expression of this compound metabolic genes is tightly controlled by specific regulatory genes and operons, ensuring efficient utilization of the sugar in response to its availability.
In Lactobacillus casei, the this compound metabolic genes are organized into two transcriptional units, sorRE and sorFABCDG, which are transcribed in opposite directions. nih.govnih.govresearchgate.net The expression of these gene clusters is induced by the presence of this compound and is subject to catabolite repression by D-glucose. nih.govnih.govresearchgate.net The sorR gene has been identified as a positive regulator of both sor operons. nih.govnih.govresearchgate.net
Klebsiella pneumoniae possesses a sor operon (sorCDFBAME) that is regulated by the sorC gene product, which functions as both a positive and negative regulator. nih.gov
A unique regulatory mechanism exists in Candida albicans. The expression of the SOU1 gene is controlled by chromosomal number; strains that are monosomic for chromosome III can utilize this compound, while disomic strains cannot. pnas.org This suggests that chromosome III carries a negative regulatory factor, designated CSU1 (Control of Sorbose Utilization), which represses SOU1 expression when present in two copies. pnas.org Further research has identified another novel regulator, CSU52, which also functions as a repressor of the SOU1 gene. researchgate.net
In Gluconobacter frateurii, the gene sboR is located upstream of the this compound reductase gene sboA and is involved in the repression of sboA expression. asm.org
| Regulatory Gene | Organism | Function | Target Gene/Operon |
| sorR | Lactobacillus casei | Positive regulator | sorRE and sorFABCDG operons |
| sorC | Klebsiella pneumoniae | Positive and negative regulator | sor operon |
| CSU1 (locus) | Candida albicans | Negative regulator | SOU1 |
| CSU52 | Candida albicans | Repressor | SOU1 |
| sboR | Gluconobacter frateurii | Repressor | sboA |
Metabolic Engineering for this compound Production and Pathway Diversion
Metabolic engineering provides a powerful framework for rationally designing and modifying microbial metabolism to enhance the production of desired compounds like this compound. This involves targeted genetic modifications to optimize metabolic fluxes and improve strain performance.
Gene knockout and overexpression are cornerstone techniques in metabolic engineering for improving this compound production, particularly in the industrial workhorse Gluconobacter oxydans.
One major strategy focuses on eliminating competing pathways that divert the precursor D-sorbitol away from this compound. A systematic study in G. oxydans WSH-003 involved the knockout of 38 different dehydrogenases. nih.govresearchgate.net This comprehensive approach identified that inactivating 16 specific dehydrogenases consecutively led to a strain, G. oxydans MD-16, with a remarkable 99.60% conversion ratio of D-sorbitol to this compound, significantly reducing by-product formation. nih.govresearchgate.net
Conversely, overexpression of key enzymes can boost the desired metabolic pathway. The sldhAB gene, which encodes the primary sorbitol dehydrogenase (SLDH) responsible for converting D-sorbitol to this compound, has been a major target for overexpression in G. oxydans. d-nb.infonih.govresearchgate.net To further enhance protein expression, researchers have focused on improving mRNA stability. By adding a series of artificial poly(A/T) tails to the 3'-terminal of the sldhAB gene, the mRNA abundance was significantly increased. d-nb.inforesearchgate.netnih.gov A strain featuring an optimal poly(A/T) tail and overexpression of sldhAB under a strong constitutive promoter showed a 36.3% enhancement in the this compound titer in a 1-L fermenter. d-nb.infonih.gov
Adaptive laboratory evolution (ALE) is a powerful strategy for improving complex microbial phenotypes, such as tolerance to high substrate concentrations and other industrial stressors, without requiring detailed genetic knowledge.
A novel approach, termed microdroplet-aided adaptive evolution, has been successfully applied to Gluconobacter oxydans to improve its tolerance to high concentrations of D-sorbitol and elevated temperatures. nih.govfrontiersin.org In this method, microbial populations are cultured in millions of microdroplets, allowing for rapid cycles of growth and selection under stress conditions. This technique enabled the evolution of a G. oxydans strain in just 90 days that could tolerate a D-sorbitol concentration of 300 g/L and a temperature of 40°C. nih.gov Comparative genomic analysis of the evolved strains revealed that the genetic changes primarily occurred in genes related to protein translation, highlighting a key mechanism for stress tolerance. nih.gov This rapid evolution method offers a significant advantage over traditional ALE techniques in terms of time and procedural simplicity. nih.govfrontiersin.org
High-Throughput Screening Platforms for this compound-Related Enzymes and Strains
The discovery and engineering of novel enzymes and improved microbial strains often require screening vast libraries of variants. High-throughput screening (HTS) platforms are essential for rapidly identifying candidates with desired properties from these large populations. amyris.comrsc.org
An HTS platform has been developed specifically for a FAD-dependent this compound dehydrogenase (SDH), an enzyme that can directly convert this compound to 2-Keto-L-gulonic acid (2-KLG), the direct precursor for Vitamin C. nih.govfrontiersin.org The native activity of this SDH was relatively low, necessitating protein engineering to improve its efficiency. nih.gov To facilitate this, a reliable HTS platform was established in Escherichia coli. frontiersin.org This involved several optimization steps:
Host and Promoter Optimization: Selecting the best-performing host strain and promoter for enzyme expression. nih.govfrontiersin.org
Pathway Engineering: Overexpressing a sorbosone dehydrogenase (SNDH) to work in concert with SDH. nih.govfrontiersin.org
Elimination of Competing Reactions: Knocking out genes encoding aldosterone reductases and PTS-related proteins that could interfere with the screening process. nih.govfrontiersin.org
By employing this HTS platform for an error-prone PCR library of the SDH, researchers were able to improve the final titer of 2-KLG by 14.1%, demonstrating the platform's effectiveness for directed evolution of this compound-related enzymes. nih.govfrontiersin.org
Synthetic Biology Approaches for this compound Biosynthesis.lbl.govarborbiosci.comyoutube.com
Synthetic biology offers a powerful paradigm for the biosynthesis of valuable chemicals like this compound by designing and constructing novel metabolic pathways and biological systems. lbl.govarborbiosci.com This approach moves beyond traditional methods of strain improvement by implementing rational engineering of microorganisms to create efficient and customized cell factories. For this compound, synthetic biology strategies have focused on the development of whole-cell biocatalysts that can synthesize the sugar from inexpensive and readily available substrates.
A significant synthetic biology approach involves the construction of recombinant pathways in microbial hosts such as Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov One such strategy has been the creation of a pathway to produce this compound from glucose and L-glyceraldehyde. nih.govnih.gov This is achieved by leveraging the host's natural glycolytic pathway to produce dihydroxyacetone phosphate (B84403) (DHAP), a key precursor. nih.gov
The core of this engineered pathway relies on the catalytic activity of aldolases, which are enzymes that catalyze C-C bond formation. Specifically, fructose (B13574) 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate aldolases (TagA) have been explored for their ability to condense DHAP with L-glyceraldehyde. nih.govnih.gov Interestingly, some of these aldolases exhibit relaxed stereoselectivity, leading to the synthesis of not only this compound but also its epimer, L-psicose. nih.govnih.gov
To complete the biosynthetic pathway, a phosphatase, such as fructose-1-phosphatase (YqaB), is introduced to dephosphorylate the resulting sugar phosphate, yielding the final this compound product. nih.gov The selection of the microbial host has been shown to be critical, with recombinant Corynebacterium glutamicum strains demonstrating significantly higher synthetic efficiency compared to E. coli. nih.govasm.org
Further refinements to these engineered strains have involved metabolic engineering to optimize precursor supply and minimize byproduct formation. For instance, the deletion of genes encoding enzymes that divert substrates to competing pathways, such as the deletion of a Zn-dependent alcohol dehydrogenase to prevent the conversion of L-glyceraldehyde to glycerol, has been shown to increase the yield of this compound. nih.govnih.gov
Research Findings on Engineered this compound Biosynthesis
Detailed studies have evaluated different combinations of aldolases and microbial hosts to optimize this compound production. The following tables summarize key findings from these synthetic biology approaches.
| Enzyme Combination | This compound Titer (mg/liter) | L-Psicose Titer (mg/liter) | Total Ketoses (mg/liter) | Ratio of L-Psicose to this compound |
|---|---|---|---|---|
| BGatY + EYqaB | 130 | 249 | 379 | 1.91 |
| EFruA + EYqaB | Produced 1.5-fold lower levels of total ketoses compared to BGatY + EYqaB |
Data derived from a "one-pot" reaction system using dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde as substrates. nih.govasm.org
| Strain | Genetic Modification | Substrates | This compound Titer (g/liter) | L-Psicose Titer (g/liter) | Total Ketoses Titer (g/liter) | Yield (g/g L-glyceraldehyde) |
|---|---|---|---|---|---|---|
| Recombinant C. glutamicum WT(pXFTY) | Expression of TagA and YqaB | Glucose and L-glyceraldehyde | - | - | 2.53 | 0.50 |
| Engineered C. glutamicum SY14(pXFTY) | Deletion of Zn-dependent alcohol dehydrogenase; Expression of TagA and YqaB | Glucose and L-glyceraldehyde | 3.5 | 2.3 | 5.8 | 0.61 |
Production metrics obtained from fed-batch culture experiments. nih.govnih.gov
These findings underscore the potential of synthetic biology to create novel and efficient routes for this compound production. By combining enzymes with favorable properties in an optimized microbial host, it is possible to achieve significant titers and yields from simple starting materials.
Applications of L Sorbose in Organic Synthesis and Derivative Chemistry
L-Sorbose as a Chiral Building Block in Organic Synthesis
The stereochemically defined structure of this compound, with its multiple chiral centers, makes it an excellent chiral building block in organic synthesis. researchgate.netnih.gov This allows for the creation of complex, enantiomerically pure molecules, which is crucial in the development of pharmaceuticals and other biologically active compounds. Chemists can leverage the existing stereochemistry of this compound to control the stereochemical outcome of subsequent reactions, avoiding the need for complex asymmetric synthesis steps. nih.gov Its use as a chiral precursor has been demonstrated in the synthesis of various natural products and their analogues.
Synthesis of Value-Added this compound Derivatives
This compound is a key intermediate in the production of numerous high-value chemical compounds. Its transformation into various derivatives is a cornerstone of several industrial processes.
Historically and currently, the most significant industrial application of this compound is as a precursor in the synthesis of Ascorbic Acid (Vitamin C). wikipedia.org The widely used Reichstein process, and subsequent modifications, involves the microbial oxidation of D-sorbitol to this compound. encyclopedia.pubdocksci.comnih.gov this compound is then converted into 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C. encyclopedia.pubtandfonline.comgoogle.com
This conversion can be achieved through various methods, including mixed fermentation processes. For instance, a co-culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium is often used to efficiently convert this compound to 2-KGA. encyclopedia.pubnih.govnih.gov Research has focused on optimizing these fermentation conditions to improve yield and efficiency. For example, a continuous fermentation process using Ketogulonicigenium vulgare DSM 4025 has been developed to produce high concentrations of 2-KGA from this compound. nih.gov Some studies have even shown that K. vulgare can directly produce L-ascorbic acid from this compound, albeit in smaller quantities than 2-KGA. nih.gov
| Microorganism/Process | Substrate | Product | Yield/Productivity |
| Gluconobacter melanogenus V13 | This compound | 2-keto-L-gulonic acid | ~60 g/L from 100 g/L of this compound tandfonline.com |
| Ketogulonicigenium vulgare DSM 4025 | This compound | 2-keto-L-gulonic acid | 112.2 g/L (average) nih.gov |
| K. vulgare and Bacillus cereus 21 (co-culture) | This compound (11%) | 2-keto-L-gulonic acid | 98.5 g/L after 55 hours nih.gov |
| Pseudomonas striata and Gluconobacter oxydans (mixed culture) | This compound | 2-keto-L-gulonic acid | 30 g/L from 70 g/L of this compound google.com |
This compound is a valuable starting material for the synthesis of various rare sugars, which are monosaccharides that are not abundant in nature. These rare sugars have potential applications as low-calorie sweeteners and functional food ingredients. researchgate.netnih.gov For example, L-tagatose can be produced from this compound through enzymatic epimerization. researchgate.net Similarly, enzymatic and microbial processes can be employed to convert this compound into other rare sugars like L-fructose and L-psicose. nih.gov
The chemical structure of this compound allows for its conversion into nitrogen-containing carbohydrate derivatives, which are often potent enzyme inhibitors with therapeutic potential. Through a series of chemical transformations including oxidation, reduction, and amination, this compound can be used to synthesize compounds like 1-deoxynojirimycin (B1663644) and its isomers. These are iminosugars that can inhibit glycosidase enzymes. Furthermore, this compound has been utilized as a precursor for the synthesis of valienamine and 1-epi-valienamine, which are important aminocyclitols.
This compound can be chemically transformed into polyhydroxylated cyclopentenes. universityofgalway.ieopenrepository.comresearchgate.net These are carbocyclic compounds that are structurally related to various bioactive natural products. universityofgalway.ieopenrepository.com The synthesis involves a series of steps including the formation of an allyl α-L-sorbopyranoside, regioselective protection of hydroxyl groups, and subsequent ring-closing metathesis to form the cyclopentene ring. universityofgalway.ieopenrepository.combangor.ac.uk These cyclopentene derivatives have shown potential as cytotoxic agents against cancer cell lines. universityofgalway.ieopenrepository.comresearchgate.net
This compound-Derived Organocatalysts and Reagents (e.g., ketone catalysts for epoxidation)
The chiral scaffold of this compound has been exploited to create novel organocatalysts. For instance, ketone catalysts derived from this compound have been synthesized and used in asymmetric epoxidation reactions. nih.gov These catalysts can effectively transfer an oxygen atom to an alkene in a stereoselective manner, leading to the formation of chiral epoxides. nih.gov The enantiomer of a fructose-derived catalyst, ent-156a, has been synthesized from this compound and has been shown to afford the opposite configuration of the epoxide in equal enantiomeric excess. nih.gov This demonstrates the utility of this compound in developing catalysts for stereocontrolled organic transformations.
Protection Group Chemistry Strategies for this compound Derivatization
The strategic manipulation of protecting groups is fundamental to the synthetic utility of polyhydroxylated molecules like this compound. The selective masking and subsequent deprotection of its various hydroxyl groups enable regioselective transformations at specific positions, paving the way for the synthesis of complex derivatives. The inherent differences in the reactivity of the primary and secondary hydroxyl groups of this compound, along with its ability to exist in different cyclic forms (pyranose and furanose), provide a basis for achieving this selectivity. Common strategies involve the use of acetals, ethers, and silyl ethers to afford partially protected intermediates that can be further functionalized.
The primary hydroxyl groups at the C1 and C6 positions are generally more sterically accessible and thus more reactive towards bulky protecting groups compared to the secondary hydroxyls at C3, C4, and C5. This difference in reactivity is a key factor in achieving regioselectivity. Furthermore, the formation of cyclic acetals, typically with acetone or benzaldehyde, is a powerful method for protecting diol functionalities. The specific diols that are protected depend on their spatial arrangement in the most stable conformation of the sugar ring.
Acetal Protection
Acetal formation is a widely employed strategy for the protection of diol functionalities in this compound. The reaction with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst can lead to the formation of isopropylidene derivatives (acetonides). The regioselectivity of this reaction is often kinetically or thermodynamically controlled.
For instance, treatment of this compound with acetone and a Lewis acid can yield the 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. researchgate.net In this derivative, the 1-hydroxyl group remains free, allowing for subsequent chemical modifications at this position. researchgate.net It is also possible to kinetically isolate a 1,2-monoprotected sorbofuranoside. researchgate.net The formation of these cyclic acetals locks the sugar in the furanose form. The relative stability of the resulting five-membered rings (1,3-dioxolanes) often drives the reaction.
Another important acetal is the 1,2-O-isopropylidene-α-L-sorbopyranose, which leaves the hydroxyl groups at C3, C4, C5, and C6 available for further reactions. This selective protection of the anomeric hydroxyl with the adjacent C2 hydroxyl is a common feature in carbohydrate chemistry.
| Protecting Group | Reagents and Conditions | Protected Positions | Resulting Derivative |
| Isopropylidene | Acetone or 2,2-dimethoxypropane, Lewis acid | 2,3 and 4,6 | 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose |
| Isopropylidene | Acetone, mineral acid (kinetic control) | 1,2 | 1,2-O-isopropylidene-α-L-sorbofuranose |
Ether Protection
Benzyl ethers are common protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their ease of removal by hydrogenolysis. The selective benzylation of this compound can be challenging but is achievable. For example, 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose has been synthesized, demonstrating a strategy where an acetal is first installed, followed by the protection of the remaining primary hydroxyl group as a benzyl ether. researchgate.net This orthogonally protected derivative allows for further manipulations of the remaining hydroxyl groups. bangor.ac.uk
The use of bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group, often favors the protection of the less sterically hindered primary hydroxyl groups. This regioselectivity is a valuable tool in the derivatization of this compound.
| Protecting Group | Typical Reagents | Key Features | Example Application |
| Benzyl (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH) | Stable to acidic and basic conditions; removed by hydrogenolysis. | Protection of the C1 hydroxyl in 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose. researchgate.net |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl, TIPSCl), Imidazole | Bulky groups that selectively protect less hindered hydroxyls. | Regioselective protection of primary hydroxyl groups. |
Ester Protection
Acylation of hydroxyl groups to form esters, such as acetates or benzoates, is another common protection strategy. These reactions are typically high-yielding. nih.gov Peracetylation of this compound with acetic anhydride in the presence of a base like pyridine leads to the formation of a pentaacetyl-protected ketone. researchgate.net Mild benzoylation has also been shown to leave the 4-hydroxyl group unprotected. researchgate.net Ester groups are generally stable to acidic conditions but can be readily cleaved by base-catalyzed hydrolysis (saponification). The differential reactivity of ester groups compared to ether or acetal protecting groups allows for selective deprotection strategies, which are crucial in the multi-step synthesis of complex this compound derivatives.
| Protecting Group | Typical Reagents | Protected Form | Deprotection Condition |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Pentaacetyl-L-sorbose | Basic hydrolysis (e.g., NaOMe in MeOH) |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Perbenzoylated-L-sorbose | Basic hydrolysis |
Biotechnological Applications and Process Optimization Involving L Sorbose
Industrial Production of L-Ascorbic Acid via L-Sorbose Intermediate
The industrial manufacturing of L-ascorbic acid has historically relied on the Reichstein-Grüssner process, a method combining chemical steps with a key microbial oxidation step. nih.govdocksci.com In this and more modern biotechnological routes, this compound is the essential precursor derived from D-Sorbitol. chemanalyst.com The most prominent contemporary method for Vitamin C production is the two-step fermentation process, where the biotransformation of D-Sorbitol to this compound constitutes the critical first stage. nih.govnih.gov This biocatalytic conversion is predominantly carried out by bacteria from the Acetobacteraceae family, particularly species like Gluconobacter oxydans, which are known for their capacity to perform incomplete oxidation of various sugars and alcohols. fkit.hrnih.gov This regio- and stereoselective oxidation is catalyzed by membrane-bound D-sorbitol dehydrogenases, ensuring the production of the desired L-isomer, which is then secreted into the culture medium. nih.govfkit.hrnih.gov
The modern industrial production of L-ascorbic acid is dominated by the two-step fermentation process, which has largely replaced the older, more chemically intensive Reichstein process due to its efficiency and sustainability. chemanalyst.comresearchgate.net
First Fermentation Step: The process begins with the microbial oxidation of D-Sorbitol to this compound. researchgate.net This conversion is executed with high efficiency by strains of Gluconobacter oxydans. nih.gov The yield from this initial fermentation step is remarkably high, often reaching or exceeding 98%. nih.govpsecommunity.org
Second Fermentation Step: The this compound produced in the first step is then used as the substrate for a second fermentation. In this stage, a co-culture system, typically comprising Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium, converts this compound into 2-keto-L-gulonic acid (2-KGA). nih.govresearchgate.net K. vulgare performs the conversion, while the helper Bacillus strain promotes its growth and productivity. nih.govnih.gov This symbiotic relationship is crucial for achieving high yields of 2-KGA, which can be greater than 97% from this compound. nih.govpsecommunity.org
Final Chemical Conversion: The resulting 2-KGA is then converted into L-ascorbic acid through a final chemical rearrangement step, typically acid- or base-catalyzed lactonization. nih.govweebly.com
This two-step fermentation method is the preferred industrial process, particularly in major manufacturing regions like China, due to its high yields, lower costs, and reduced use of toxic compounds compared to the original Reichstein process. researchgate.netresearchgate.net
While the bioconversion of D-Sorbitol to this compound is highly efficient, several challenges can limit its industrial productivity and economic feasibility.
Key Challenges:
Substrate Inhibition: The bioconversion process is severely inhibited by high concentrations of the substrate, D-Sorbitol. fkit.hrfkit.hr Concentrations above certain levels can drastically reduce the metabolic rate and growth of Gluconobacter oxydans, thereby lowering productivity. fkit.hrresearchgate.net For instance, at a 40% initial D-Sorbitol concentration, culture growth can be completely inhibited. researchgate.net
Product Inhibition: Although considered less severe than substrate inhibition, the accumulation of this compound can also exert an inhibitory effect on the fermentation process. fkit.hr
Oxygen Supply: The oxidation of D-Sorbitol is an aerobic process, and maintaining an adequate supply of dissolved oxygen is critical, especially at large industrial scales where oxygen transfer can be a limiting factor. fkit.hr
Process Improvements: To overcome these challenges, various strategies have been developed:
Metabolic Engineering: Genetic modification of G. oxydans has proven effective. This includes overexpressing the gene encoding D-sorbitol dehydrogenase (sldhAB) to increase the conversion rate and final this compound titer. nih.govnih.gov Another approach involves the systematic knockout of genes for other dehydrogenases that lead to the formation of by-products, which has been shown to increase the conversion ratio to as high as 99.6%. researchgate.netnih.gov
Process Optimization: Moving from simple batch cultures to more advanced fermentation strategies, such as fed-batch and continuous systems, allows for the controlled addition of D-Sorbitol, keeping its concentration below inhibitory levels while achieving high product concentrations. fkit.hrfkit.hr
Novel Biotechnological Routes Leveraging this compound
Beyond its role in Vitamin C synthesis, this compound is a valuable building block for the production of other specialty chemicals and bioactive compounds. Its unique chemical structure makes it a target for biotransformation into other rare sugars and derivatives.
This compound serves as a precursor for the synthesis of other commercially valuable rare sugars. For example, it can be used to produce L-tagatose and L-iditol. semanticscholar.org Additionally, it is a starting material for synthesizing potent glycosidase inhibitors like 1-deoxynojirimycin (B1663644). semanticscholar.org The versatile oxidative capabilities of microorganisms like Gluconobacter can be harnessed to convert this compound into a range of other keto-sugars and related compounds, opening avenues for new bioproduction pathways. nih.gov A novel biosynthetic strategy has also been developed to produce this compound directly from the abundant D-glucose using microbial production, which also results in the co-production of D-sedoheptulose, another rare sugar with potential health applications. ucdavis.edu
To mitigate substrate inhibition and boost productivity, fed-batch and continuous fermentation strategies are widely employed in this compound production. fkit.hr
Continuous Fermentation: Continuous cultivation, where fresh medium is continuously added and fermented broth is removed, offers the potential for even higher productivity by eliminating product inhibition and maintaining the microbial culture in an active state. fkit.hr High product formation rates of up to 91 kg/m ³/h have been reported in continuous systems with cell recycling. fkit.hr However, industrial application can be challenging due to risks of culture instability, contamination, and the complexity of the equipment required. fkit.hrresearchgate.net
| Fermentation Strategy | Microorganism | Initial D-Sorbitol (g/L) | Final this compound (g/L) | Productivity (g/L/h) | Reference |
| Batch | Gluconobacter oxydans | 200 | ~192 | 13.58 | fkit.hr |
| Batch | Acetobacter suboxydans | 200 | 200 | 14.2 | researchgate.net |
| Constant Feed Fed-Batch | Acetobacter suboxydans | - | 320 | 17.7 | researchgate.net |
| Constant Feed Fed-Batch | Gluconobacter oxydans | 100 | 279.7 | 17.6 | researchgate.net |
| Repeated Fed-Batch | Gluconobacter oxydans | 200 | - | 19.31 | fkit.hr |
| Semi-continuous (Immobilized cells) | Engineered G. oxydans | 150 (initial) | >135 | ~5.6 (over 24h) | nih.gov |
Process Scale-Up and Economic Considerations in this compound Bioproduction
The transition of this compound production from the laboratory to an industrial scale involves significant challenges and economic considerations. The efficiency of this fermentation step directly impacts the production cost of Vitamin C. researchgate.net
A primary economic driver for process optimization is achieving a high final concentration of this compound. A concentrated broth simplifies downstream processing, making the recovery and crystallization of this compound easier and more economical. fkit.hr Fed-batch strategies are favored in industry as they achieve this goal and can be more readily implemented than complex continuous systems. fkit.hr
Scaling up a bioprocess like this compound fermentation requires careful management of key engineering parameters. biopharminternational.com Challenges include:
Maintaining Oxygen Transfer: As bioreactor volume increases, the surface-area-to-volume ratio decreases, making it harder to supply sufficient oxygen for the aerobic culture. This may require more complex aeration and agitation systems. scientificbio.com
Shear Stress: Increased agitation to improve mixing and oxygenation can create high shear stress, which may damage microbial cells. scientificbio.com
Process Control and Automation: Maintaining uniform conditions (pH, temperature, nutrient levels) throughout a large industrial fermenter is critical for consistent performance and requires sophisticated control systems.
Future Research Directions and Unresolved Challenges in L Sorbose Studies
Exploration of Novel Microbial Strains and Enzymatic Systems for L-Sorbose Production.
The traditional industrial production of this compound relies heavily on the microbial oxidation of D-sorbitol, primarily utilizing Gluconobacter oxydans and Acetobacter species. thaiscience.infod-nb.inforesearchgate.netmdpi.comnih.gov However, current processes face limitations related to substrate toxicity at high concentrations, suboptimal yields, and reaction rates. researchgate.net This necessitates the exploration of novel microbial strains with enhanced tolerance to high D-sorbitol concentrations and improved this compound productivity.
Research is actively focused on isolating and characterizing new acetic acid bacteria strains from diverse sources that exhibit superior this compound production capabilities. thaiscience.info For instance, studies have identified Gluconacetobacter liquefaciens as a potential this compound producer. thaiscience.info Furthermore, investigating the enzymatic systems within these novel strains, particularly the membrane-bound D-sorbitol dehydrogenases responsible for the conversion, is crucial for understanding and optimizing the bioconversion process. nih.govresearchgate.net High-throughput screening platforms are being developed to identify more efficient enzymes. frontiersin.orgnih.gov
Unresolved challenges in this area include the limited understanding of the genetic and metabolic factors contributing to high substrate tolerance and efficient this compound production in diverse microbial species. Identifying and overcoming the mechanisms of substrate inhibition and byproduct formation remain key challenges. nih.govresearchgate.net
Advanced Metabolic and Genetic Engineering for Optimized this compound Pathways.
Metabolic and genetic engineering approaches offer powerful tools to enhance this compound production in existing or novel microbial hosts. asm.orgnih.govdntb.gov.uanih.gov Strategies involve optimizing the expression of key enzymes, such as D-sorbitol dehydrogenase, and eliminating or reducing the activity of enzymes that lead to byproduct formation, such as fructose (B13574). nih.govdntb.gov.uaresearchgate.net
Recent studies have demonstrated the effectiveness of enhancing the mRNA abundance of the sorbitol dehydrogenase gene (sldhAB) in Gluconobacter oxydans to improve this compound titers. d-nb.info Systematic engineering of dehydrogenases in G. oxydans by gene knockout has also shown significant improvements in conversion ratios and reduced byproduct formation. nih.govresearchgate.net
Challenges in this field include the complex regulatory networks within microbial cells that govern carbon metabolism and the potential for unintended metabolic burdens or pathway imbalances resulting from genetic modifications. asm.org Further research is needed to develop more sophisticated engineering strategies, including synthetic biology approaches, to create highly efficient and robust microbial cell factories for this compound production. nih.govresearchgate.net
Discovery of New Synthetic Applications for this compound and its Derivatives.
While this compound is primarily known for its role in Vitamin C synthesis, its unique structural features as a ketohexose present opportunities for the development of new synthetic applications and valuable derivatives. researchgate.net Research is exploring the use of this compound as a chiral building block for the synthesis of complex carbohydrates, pharmaceuticals, and biologically active molecules. researchgate.netontosight.aitandfonline.comnih.govresearchgate.net
Studies have demonstrated the synthesis of L-sorbofuranose derivatives, which are useful in carbohydrate chemistry and pharmaceutical research. ontosight.ai this compound has also been utilized in the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) derivatives, a class of iminosugars with potential therapeutic applications. tandfonline.comresearchgate.net Enzymatic methods are being explored for the synthesis of novel oligosaccharides utilizing this compound as a substrate. nih.govfao.org
Future research directions include the discovery of novel reactions and catalytic systems that can selectively functionalize this compound at different positions, expanding the range of accessible derivatives. Exploring the biological activities of these new derivatives could lead to applications in various fields, including medicine and materials science. ontosight.ainih.gov
Integrated Biorefinery Concepts involving this compound.
Research in this area focuses on developing processes that utilize renewable feedstocks for this compound production and co-produce other valuable compounds. This could involve utilizing various biomass sources and integrating different conversion technologies, including microbial, enzymatic, and chemical processes. bmbf.denih.gov
Challenges lie in efficiently integrating the microbial or enzymatic conversion of D-sorbitol (derived from biomass) to this compound within a larger biorefinery framework. This requires optimizing upstream biomass processing, developing efficient separation and purification techniques for this compound, and finding synergistic pathways for the utilization of other biomass components. bmbf.de Future research will likely focus on developing flexible and integrated biorefinery designs that can efficiently convert diverse biomass feedstocks into this compound and a range of other bio-based products.
Q & A
Basic Research Questions
Q. What are the standard methods for chemically identifying L-Sorbose in laboratory settings?
- Methodology : Use physicochemical properties such as melting point (163–164°C) for preliminary identification . Confirmatory analysis can employ nuclear magnetic resonance (NMR) spectroscopy to verify molecular structure or Fourier-transform infrared (FTIR) spectroscopy for functional group characterization. Cross-reference with purity standards in microbial assimilation assays (e.g., growth/no-growth tests in selective media) .
Q. What safety protocols should researchers follow when handling this compound in experimental setups?
- Methodology :
- PPE : Wear EN166-certified safety goggles, nitrile gloves, and lab coats to prevent ocular/skin contact .
- Ventilation : Use fume hoods for powder handling to minimize inhalation risks.
- Spill Management : Clean spills with damp cloths and dispose of waste per institutional guidelines .
Q. How can researchers assess microbial assimilation of this compound in vitro?
- Methodology :
- Prepare minimal media with this compound as the sole carbon source.
- Inoculate with target microbial strains (e.g., Anaerostipes hadrus) and monitor growth via optical density (OD600) over 24–72 hours .
- Compare with controls (e.g., glucose-supplemented media) to confirm metabolic specificity.
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodology : Store in sealed containers at room temperature (15–25°C) with desiccants to prevent hygroscopic degradation. Avoid exposure to UV light or extreme pH conditions .
Advanced Research Questions
Q. How can experimental designs be optimized to study this compound's role in modulating gut microbiota-derived short-chain fatty acids (SCFAs)?
- Methodology :
- In vitro models : Use fecal slurry cultures under anaerobic conditions. Supplement with this compound (10–20 mM) and quantify SCFAs (e.g., butyrate) via gas chromatography (GC) .
- Bacterial community analysis : Perform denaturing gradient gel electrophoresis (DGGE) or 16S rRNA sequencing to track shifts in taxa like Anaerostipes spp. .
- Control variables : Maintain consistent pH (5.5–6.0) and compare against prebiotics like xylitol or FOS .
Q. What strategies are effective in resolving contradictions between observed microbial growth responses to this compound versus other sugar alcohols?
- Methodology :
- Dose-response assays : Test this compound across concentrations (5–50 mM) to identify threshold effects on bacterial growth or SCFA production .
- Metabolic profiling : Use isotopically labeled this compound (e.g., ¹³C) to trace assimilation pathways and compare with sorbitol/xylitol via mass spectrometry .
- Statistical reconciliation : Apply ANOVA with post-hoc tests to differentiate treatment effects from inter-strain variability .
Q. What methodological considerations are critical when investigating this compound's selective effects on specific bacterial taxa?
- Methodology :
- Strain isolation : Use selective media to culture taxa of interest (e.g., Ruminococcus obeum) from complex microbiomes .
- Transcriptomic analysis : Perform RNA-seq to identify this compound-induced gene expression changes (e.g., sugar transporters or SCFA synthesis genes).
- Co-culture experiments : Test cross-feeding interactions by combining this compound-utilizing and non-utilizing species .
Q. How should researchers approach longitudinal studies assessing this compound's stability and bioactivity under varying physiological conditions?
- Methodology :
- Accelerated stability testing : Expose this compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring degradation via HPLC .
- In vivo models : Administer this compound to animal models (e.g., rodents) and analyze fecal/metabolic biomarkers at multiple timepoints .
- Data normalization : Use mixed-effects models to account for individual variability in longitudinal datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
